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molecular formula C8H9NO3 B1630626 3-Methyl-4-nitrobenzyl alcohol CAS No. 80866-75-7

3-Methyl-4-nitrobenzyl alcohol

Cat. No. B1630626
M. Wt: 167.16 g/mol
InChI Key: KOVQGYQQVNCUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365575B2

Procedure details

A flask purged with nitrogen was charged with 3-methyl-4-nitro-benzoic acid (72.5 g, 0.400 mol), trimethyl borate (166.2 g, 1.600 mol) and dry tetrahydrofuran (1449 mL). A solution of borane dimethyl sulfide complex (63.8 g, 79.8 mL, 0.840 mol) was added drop-wise to the stirred batch at 20-35° C. over at least 30 min. An exotherm and effervescence were observed during the addition. The mixture was stirred at 65° C. for at least 6 h or until in-process HPLC analysis showed that conversion was greater than 97%. Reaction was quenched at 20-40° C. with cooling by drop-wise addition of methanol (46 mL) followed by aq 5 N hydrochloric acid (144 mL) over at least 30 min. Exotherm and effervescence were observed during the quench. After stirring the batch at 50° C. for at least 1 h, it was concentrated under reduced pressure to a volume of 360 mL. The concentrated batch was washed with water (453 mL) and the solids were collected on a filter. The wet filter cake was dissolved in CH2Cl2 (2170 mL) at and the resulting solution dried over anhydrous magnesium sulfate (36 g). The dried filtrate solution containing the title compound (˜67 g, 100% yield) was used directly in the preparation of 3-methyl-4-nitro-benzaldehyde.
Quantity
72.5 g
Type
reactant
Reaction Step One
Quantity
166.2 g
Type
reactant
Reaction Step One
Quantity
1449 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5](O)=[O:6].B(OC)(OC)OC>O1CCCC1>[CH3:1][C:2]1[CH:3]=[C:4]([CH2:5][OH:6])[CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
72.5 g
Type
reactant
Smiles
CC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Name
Quantity
166.2 g
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
1449 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 65° C. for at least 6 h or until in-process HPLC analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask purged with nitrogen
ADDITION
Type
ADDITION
Details
A solution of borane dimethyl sulfide complex (63.8 g, 79.8 mL, 0.840 mol) was added drop-wise to the stirred batch at 20-35° C. over at least 30 min
ADDITION
Type
ADDITION
Details
An exotherm and effervescence were observed during the addition
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was quenched at 20-40° C.
TEMPERATURE
Type
TEMPERATURE
Details
with cooling by drop-wise addition of methanol (46 mL)
WAIT
Type
WAIT
Details
followed by aq 5 N hydrochloric acid (144 mL) over at least 30 min
STIRRING
Type
STIRRING
Details
After stirring the batch at 50° C. for at least 1 h
CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated under reduced pressure to a volume of 360 mL
WASH
Type
WASH
Details
The concentrated batch was washed with water (453 mL)
CUSTOM
Type
CUSTOM
Details
the solids were collected on a filter
DISSOLUTION
Type
DISSOLUTION
Details
The wet filter cake was dissolved in CH2Cl2 (2170 mL) at and the resulting solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate (36 g)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])CO
Measurements
Type Value Analysis
AMOUNT: MASS 67 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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